4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H11N3. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrole ring at position 2.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with the active sites of dhfr and enoyl acp reductase enzymes . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may interact with these enzymes, potentially inhibiting their activity and affecting the associated cellular processes .
Biochemical Pathways
, the inhibition of DHFR and enoyl ACP reductase could impact the folic acid pathway and fatty acid biosynthesis pathway , respectively. The downstream effects of these interactions could include disruption of DNA synthesis and cell growth, as well as alterations in metabolic processes .
Result of Action
Similar compounds have been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . Additionally, it interacts with tyrosine kinases and cyclin-dependent kinases, influencing cell cycle regulation and signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Furthermore, it influences gene expression and cellular metabolism by altering the levels of intracellular adenosine triphosphate (ATP) and other metabolites . These effects suggest that the compound can modulate cellular energy metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinases, inhibiting their activity . This inhibition leads to changes in gene expression and cellular function, contributing to its therapeutic potential. Additionally, the compound’s structure allows it to interact with various receptors and signaling molecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . Additionally, it affects metabolic flux and metabolite levels, altering the balance of key metabolites in cells . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyrimidine rings.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of a pyrrole ring.
4,6-Dimethyl-2-thiopyrimidine: Contains a sulfur atom in place of the pyrrole ring.
Uniqueness
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBKRDYKUFMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609908 | |
Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60795-33-7 | |
Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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